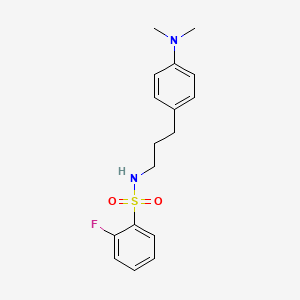

N-(3-(4-(二甲基氨基)苯基)丙基)-2-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

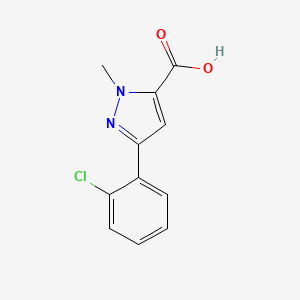

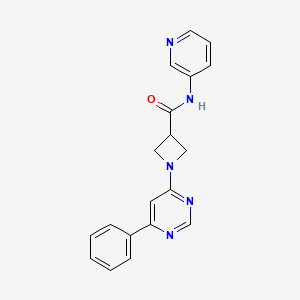

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a fluorobenzene ring, with a dimethylamino group on the phenylpropyl chain

科学研究应用

- 应用: DMAPMA 已在甲苯中与正十二烷基丙烯酸酯 (DA) 或正十二烷基甲基丙烯酸酯 (DMA) 进行自由基共聚反应的研究。有趣的是,单体的总初始浓度显着影响所得共聚物的组成和组成异质性 .

聚合物化学与共聚合

润滑油的粘度改性剂

刺激响应性水凝胶

聚酯材料的分散染料

新型有机化合物的合成

功能材料设计

总之,N-(3-(4-(二甲基氨基)苯基)丙基)-2-氟苯磺酰胺在聚合物化学、材料科学和染色工艺等领域具有多种应用。其独特的性质使其成为在各种科学环境中进一步探索的有趣化合物。 🌟 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved by the reaction of 4-(dimethylamino)benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.

Sulfonamide Formation: The intermediate amine is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide would likely involve:

Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.

Optimization of reaction conditions: Employing automated systems to control temperature, pressure, and reagent addition rates.

Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

化学反应分析

Types of Reactions

N

属性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2S/c1-20(2)15-11-9-14(10-12-15)6-5-13-19-23(21,22)17-8-4-3-7-16(17)18/h3-4,7-12,19H,5-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZCFWSUFFVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2569786.png)

![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2569788.png)

![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)